potassium di-tert-butyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

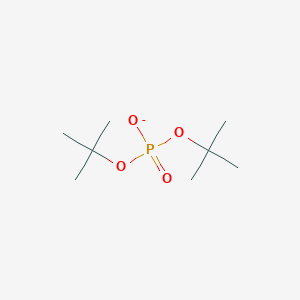

Structure

3D Structure

Properties

Molecular Formula |

C8H18O4P- |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

ditert-butyl phosphate |

InChI |

InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)/p-1 |

InChI Key |

YEWZQCDRZRYAEB-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OP(=O)([O-])OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Potassium Di-tert-butyl Phosphate

Potassium di-tert-butyl phosphate (B84403) (KDTBP) is a versatile organophosphate salt with significant applications in organic synthesis and pharmaceutical development.[1][2][3] Its utility as a catalyst, a reagent in the preparation of N-phosphonooxymethyl prodrugs to enhance bioavailability, and as a precursor for advanced materials like Nasicon-type phosphates underscores the importance of a thorough understanding of its physical and chemical characteristics.[3][4][5][6] This guide provides a detailed overview of the core physical properties of potassium di-tert-butyl phosphate, experimental protocols for its synthesis, and logical workflows of its key applications.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 33494-80-3[1][7][8] |

| Molecular Formula | C₈H₁₈KO₄P[1][9] |

| Molecular Weight | 248.30 g/mol [8][9][10] |

| Appearance | White to off-white powder or crystalline solid[1][10] |

| Melting Point | 247-252 °C[1][3][10] |

| Boiling Point | 252.3 °C at 760 mmHg[10] |

| Flash Point | 106.4 °C[10] |

| Vapor Pressure | 0.00611 mmHg at 25 °C[10] |

| Solubility | Highly soluble in polar solvents like water and alcohols[2] |

| Storage Temperature | 2-8 °C[1][3][10] |

Experimental Protocols

A detailed understanding of the synthesis of this compound is critical for its application in research and development. The following protocol outlines a common method for its preparation from di-tert-butyl phosphite (B83602).

Synthesis of this compound from Di-tert-butyl Phosphite [1][4][11][12]

-

Step 1: Initial Reaction Mixture Preparation

-

Combine di-tert-butyl phosphite (40.36 mmol) and potassium bicarbonate (24.22 mmol) in 35 mL of water.

-

Stir the resulting solution in an ice bath to cool.

-

-

Step 2: Oxidation

-

Add potassium permanganate (B83412) (28.25 mmol) to the cooled solution in three equal portions over a period of one hour, maintaining the low temperature.

-

After the addition is complete, allow the reaction to continue stirring at room temperature for an additional 30 minutes.

-

-

Step 3: Decolorization and Filtration

-

Incorporate 600 mg of decolorizing carbon into the reaction mixture and heat to 60 °C for 15 minutes.

-

Perform a vacuum filtration to remove the solid manganese dioxide that has formed. Wash the solid residue several times with water.

-

-

Step 4: Final Purification

-

Combine the filtrate with an additional 1 gram of decolorizing carbon and heat the solution at 60 °C for another 20 minutes.

-

Filter the hot solution again to yield a clear, colorless solution.

-

-

Step 5: Isolation of Product

-

Evaporate the solvent from the final colorless solution in vacuo to yield the crude this compound salt.

-

Visualized Workflows and Relationships

To better illustrate the processes involving this compound, the following diagrams have been generated. They depict the synthesis workflow and its primary applications in a logical, sequential manner.

References

- 1. This compound CAS#: 33494-80-3 [m.chemicalbook.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound CAS:33494-80-3 | Hebei InnoNew Material Technology Co., Ltd. [innonew-material.com]

- 4. This compound | 33494-80-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. DI-TERT BUTYL POTASSIUM PHOSPHATE | Syensqo [syensqo.com]

- 7. Synthonix, Inc > 33494-80-3 | this compound [synthonix.com]

- 8. entegris.com [entegris.com]

- 9. This compound | C8H18KO4P | CID 23674467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Potassium Di-tert-butyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of potassium di-tert-butyl phosphate (B84403), a versatile reagent crucial in modern organic synthesis and pharmaceutical development. The document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on data-driven insights and practical methodologies.

Chemical Structure and Identifiers

Potassium di-tert-butyl phosphate, with the chemical formula C₈H₁₈KO₄P, is the potassium salt of di-tert-butyl phosphate.[1][2] The bulky tert-butyl groups are a defining feature of its structure, influencing its reactivity and utility as a precursor in the synthesis of phosphate prodrugs.[3]

Chemical Identifiers:

-

IUPAC Name: potassium;ditert-butyl phosphate[4]

Below is a diagram representing the logical relationship of its chemical identifiers.

Caption: Chemical identifiers for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties is presented below. This data is essential for handling, characterization, and application of the compound in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Weight | 248.30 g/mol | [1][2][4][5] |

| Appearance | White powder or crystalline solid | [2][7] |

| Melting Point | 247-252 °C | [2][5] |

| Boiling Point | 252.3 °C at 760 mmHg | [2] |

| Solubility | Highly soluble in polar solvents like water and alcohols. | [8][9] |

| Storage Temperature | 2-8 °C | [2][5] |

| ¹H NMR (d6-DMSO) | δ 1.26 (s, 18H) | [1] |

| ³¹P NMR (CD₃OD) | δ -11.3 (s, 1P) | [10] |

Synthesis of this compound

This compound is commonly synthesized through the oxidation of di-tert-butyl phosphite (B83602). Several methods exist, with variations in the oxidizing agent used. A widely cited laboratory-scale protocol involves potassium permanganate (B83412).[1][2][11] An alternative, more efficient process utilizes hydrogen peroxide with a catalytic amount of potassium iodide, which avoids heavy metal waste.[3]

This protocol outlines the synthesis via the oxidation of di-tert-butyl phosphite.

-

Reaction Setup: Combine di-tert-butyl phosphite (1.0 eq) and potassium bicarbonate (0.6 eq) in water. Cool the mixture to 0-5 °C in an ice bath with stirring.

-

Oxidation: Add potassium permanganate (0.7 eq) portion-wise over one hour, maintaining the temperature below 20 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature for an additional 30 minutes to 18 hours.

-

Workup: Heat the mixture to 60 °C. Add decolorizing carbon and stir for 15-20 minutes.

-

Isolation: Filter the hot solution through celite or vacuum filter to remove manganese dioxide and carbon. The solid is washed with water.

-

Purification: Evaporate the filtrate in vacuo to yield the crude this compound as a white solid.

The following diagram illustrates the workflow for this synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key reagent with significant applications in the pharmaceutical industry and broader organic chemistry.

-

Prodrug Synthesis: It serves as a critical phosphorylating agent for preparing N-phosphonooxymethyl prodrugs.[2][9][12] This strategy is employed to enhance the bioavailability of active pharmaceutical ingredients (APIs), often allowing for injectable formulations instead of tablets.[9][12] The di-tert-butyl protecting groups are stable during synthesis and can be readily removed in vivo.[3]

-

Catalysis: The compound is utilized as a catalyst or reagent in various organic reactions.[2][11] Its strong basic properties make it effective as a base catalyst.[8][9]

-

Intermediate for Key Reagents: It is a precursor for other important reagents, such as di-tert-butyl (chloromethyl) phosphate, which is also used in the formation of phosphonooxymethyl prodrugs.[3][13]

-

Materials Science: It is used in the preparation of Nasicon-type phosphates, which are materials with applications as fast ion conductors and in low thermal expansion ceramics.[2][5][11]

The signaling pathway below illustrates its role in prodrug synthesis, leading to an active drug form.

Caption: Role of this compound in prodrug synthesis.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation or damage, and may cause respiratory irritation.[4][5]

-

Hazard Codes: Xi (Irritant)[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Proper personal protective equipment (PPE), including gloves, lab coats, and safety eyewear, should be used when handling this compound.[9] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[9]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C8H18KO4P | CID 23674467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. 33494-80-3 | this compound | Ambeed.com [ambeed.com]

- 7. This compound | 33494-80-3 | TCI AMERICA [tcichemicals.com]

- 8. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. This compound | 33494-80-3 [chemicalbook.com]

- 12. DI-TERT BUTYL POTASSIUM PHOSPHATE | Syensqo [syensqo.com]

- 13. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]

synthesis of potassium di-tert-butyl phosphate from di-tert-butyl phosphite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium di-tert-butyl phosphate (B84403) from di-tert-butyl phosphite (B83602). This pivotal chemical transformation is a cornerstone in the development of phosphono-oxymethyl prodrugs, a class of therapeutics with enhanced bioavailability. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical pathways and workflows.

Introduction

Di-tert-butyl phosphite serves as a crucial precursor in organophosphorus chemistry, particularly in the synthesis of pharmaceutical intermediates.[1] Its oxidation to di-tert-butyl phosphate and the subsequent formation of its potassium salt are fundamental steps in the production of phosphorylating agents.[1] These agents are instrumental in the development of prodrugs, where the modification of a drug's structure can significantly improve its therapeutic efficacy. The bulky tert-butyl groups provide a unique balance of stability and reactivity, making di-tert-butyl phosphate a preferred reagent in many synthetic pathways.[1]

Synthetic Methodologies

The conversion of di-tert-butyl phosphite to potassium di-tert-butyl phosphate is primarily achieved through oxidation. Two prevalent methods are detailed below: oxidation using potassium permanganate (B83412) and a more recent, efficient process utilizing hydrogen peroxide with a catalytic amount of potassium iodide.

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary synthetic methods, allowing for a direct comparison of their efficiencies and reaction conditions.

| Parameter | Potassium Permanganate Method | Hydrogen Peroxide / Potassium Iodide Method |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | Hydrogen peroxide (H₂O₂) |

| Catalyst | None | Potassium iodide (KI) |

| Yield | 57-67.5% (for the free acid) | 81% |

| Key Reagents | Di-tert-butyl phosphite, Potassium bicarbonate, Potassium permanganate | Di-tert-butyl phosphite, Hydrogen peroxide, Potassium iodide, Pyridine (B92270) |

| Solvent | Water | Tetrahydrofuran (THF) and Water |

| Reaction Temperature | 0–20°C | Ambient Temperature |

| Byproducts | Manganese dioxide (MnO₂) | Water |

| Work-up/Isolation | Filtration of MnO₂, evaporation/lyophilization | Azeotropic distillation, filtration, precipitation |

Experimental Protocols

Method 1: Oxidation with Potassium Permanganate

This traditional method involves the oxidation of di-tert-butyl phosphite using a strong oxidizing agent, potassium permanganate, in an aqueous solution.

Materials:

-

Di-tert-butyl phosphite

-

Potassium bicarbonate (KHCO₃)

-

Potassium permanganate (KMnO₄)

-

Decolorizing carbon

-

Water

-

Ice bath

-

Filtration apparatus

Procedure:

-

A solution of di-tert-butyl phosphite (e.g., 100 g, 515 mmol) and potassium bicarbonate (e.g., 30.9 g, 309 mmol) is prepared in water (e.g., 800 ml).[1]

-

The solution is cooled to 5°C in an ice bath.[1]

-

Potassium permanganate (e.g., 57.0 g, 360 mmol) is added portionwise over 1 hour, maintaining the temperature below 20°C.[1]

-

The reaction mixture is stirred at ambient temperature for 18 hours.[1]

-

The reaction is heated to 60°C and then filtered through a pad of celite to remove the manganese dioxide precipitate.[1]

-

The filtrate is evaporated in vacuo to yield this compound as a white solid.[1]

Method 2: Oxidation with Hydrogen Peroxide and Catalytic Potassium Iodide

This newer, more efficient process avoids the use of heavy metals and offers a higher yield.

Materials:

-

Di-tert-butyl phosphite

-

Hydrogen peroxide (H₂O₂)

-

Potassium iodide (KI)

-

Pyridine

-

Tetrahydrofuran (THF)

-

Potassium tert-butoxide (KOtBu) or Sodium methoxide (B1231860) (NaOMe)

-

Water

Procedure:

-

Di-tert-butyl phosphite is dissolved in a suitable solvent such as THF.

-

To this solution, add 1.5 equivalents of hydrogen peroxide, 0.3 equivalents of potassium iodide, and 3 equivalents of pyridine in a mixture of the organic solvent and water.[2]

-

The reaction is carried out at ambient temperature for 6-16 hours.[2]

-

Upon completion, azeotropic distillation is performed to precipitate the pyridine hydroiodide salt, which is then removed by filtration.[2]

-

The resulting THF solution is treated with an anhydrous potassium base, such as potassium tert-butoxide, to afford this compound.[2]

-

This method has been reported to provide the product in 81% yield and high purity.[2][3][4][5]

Visualization of Workflows and Pathways

3.1. Experimental Workflow: Synthesis and Application

The following diagram illustrates the general workflow from the starting material, di-tert-butyl phosphite, to the final product, this compound, and its subsequent application in prodrug synthesis.

Caption: General workflow for the synthesis of this compound and its application.

3.2. Logical Relationship: Prodrug Synthesis and Mechanism of Action

This diagram outlines the logical steps involved in utilizing this compound for the synthesis of a phosphono-oxymethyl prodrug and illustrates the general mechanism by which the prodrug enhances drug delivery.

Caption: Synthesis and activation pathway of a phosphono-oxymethyl prodrug.

Conclusion

The synthesis of this compound from di-tert-butyl phosphite is a critical process in the pharmaceutical industry, enabling the development of advanced prodrug formulations. While the traditional potassium permanganate method is effective, the hydrogen peroxide/potassium iodide method offers a greener, higher-yielding alternative. The choice of synthetic route will depend on factors such as scale, cost, and environmental considerations. The ability to efficiently produce this key intermediate facilitates the design and synthesis of novel therapeutics with improved pharmacological profiles, ultimately benefiting patients and advancing the field of drug development.

References

- 1. di-tert-Butyl phosphite | Benchchem [benchchem.com]

- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]

A Comprehensive Technical Guide to Potassium Di-tert-butyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of potassium di-tert-butyl phosphate (B84403) (CAS Number: 33494-80-3), a versatile reagent with significant applications in pharmaceutical development and organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its primary role as a phosphorylating agent in the creation of N-phosphonooxymethyl prodrugs.

Core Properties and Data

Potassium di-tert-butyl phosphate is a white, crystalline powder valued for its stability and high reactivity in phosphorylation reactions.[1] It is highly soluble in polar solvents such as water and alcohols, which makes it suitable for a variety of reaction conditions.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 33494-80-3 | [3] |

| Molecular Formula | C₈H₁₈KO₄P | [4] |

| Molecular Weight | 248.30 g/mol | [4] |

| Appearance | White powder | |

| Melting Point | 247-252 °C | |

| Solubility | Highly soluble in water and alcohols | [1][2] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of this compound's identity and purity. The following table summarizes its key spectral characteristics.

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (CD₃OD, 300 MHz) | δ 1.51 (s, 18H) | [3][5] |

| ³¹P NMR (CD₃OD, 300 MHz) | δ -11.3 (s, 1P) | [3][5] |

| FT-IR | Available, specific peak data not detailed in search results. | [6] |

| ¹³C NMR | Available, specific peak data not detailed in search results. | [6] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the oxidation of di-tert-butyl phosphite (B83602). A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from Di-tert-butyl Phosphite

Materials:

-

Di-tert-butyl phosphite

-

Potassium bicarbonate (KHCO₃)

-

Potassium permanganate (B83412) (KMnO₄)

-

Decolorizing carbon

-

Water (H₂O)

-

Methanol (CH₃OH)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Combine di-tert-butyl phosphite (40.36 mmol) and potassium bicarbonate (24.22 mmol) in 35 mL of water in a flask.[3][5]

-

Cool the mixture in an ice bath with continuous stirring.[3][5]

-

Add potassium permanganate (28.25 mmol) portion-wise over one hour, maintaining the low temperature.[3][5]

-

Allow the reaction to stir at room temperature for an additional 30 minutes.[3][5]

-

Add decolorizing carbon (600 mg) and heat the mixture to 60°C for 15 minutes.[3][5]

-

Filter the hot solution through vacuum filtration to remove the manganese dioxide precipitate. Wash the solid residue with water.[3][5]

-

Combine the filtrate and washings, add another 1 g of decolorizing carbon, and heat at 60°C for 20 minutes.[5]

-

Filter the solution again to obtain a clear, colorless filtrate.[5]

-

Remove the solvent in vacuo to yield crude this compound.[5]

-

For further purification, the crude salt can be dissolved in methanol, and a slight excess of concentrated HCl can be added at 0°C to precipitate potassium chloride. After filtration, the methanolic solution can be evaporated to yield the purified product.[5]

Application in Drug Development: N-Phosphonooxymethyl Prodrugs

A primary and critical application of this compound is in the synthesis of N-phosphonooxymethyl prodrugs. This strategy is employed to enhance the bioavailability of active pharmaceutical ingredients (APIs), particularly those with poor water solubility.[1][7][8]

The underlying principle involves the enzymatic or hydrolytic cleavage of the phosphate group in vivo, which releases the active drug. This approach can significantly improve the pharmacokinetic profile of a drug, potentially allowing for intravenous administration of compounds that were previously limited to oral dosage forms.[1]

Experimental Protocol: General Synthesis of an N-Phosphonooxymethyl Prodrug

The following is a generalized protocol for the synthesis of an N-phosphonooxymethyl prodrug using a chloromethyl phosphate intermediate, which is often prepared from this compound.

Materials:

-

Active Pharmaceutical Ingredient (API) with a suitable nucleophilic group (e.g., amine, alcohol)

-

Chloromethyl di-tert-butyl phosphate (prepared from this compound)

-

A suitable base (e.g., potassium carbonate)

-

A phase-transfer catalyst (e.g., tetrabutylammonium (B224687) iodide)

-

An appropriate aprotic solvent (e.g., acetonitrile, DMF)

-

Trifluoroacetic acid (TFA) for deprotection

Procedure:

-

Dissolve the API, base, and phase-transfer catalyst in the chosen solvent.

-

Add chloromethyl di-tert-butyl phosphate to the reaction mixture.

-

Stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) until the reaction is complete, as monitored by a suitable technique like TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent and dry the organic layer.

-

Purify the intermediate di-tert-butyl protected prodrug by column chromatography.

-

For deprotection, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid to remove the tert-butyl groups.

-

Remove the solvent and excess TFA in vacuo to yield the final N-phosphonooxymethyl prodrug.

Other Applications in Organic Synthesis

Beyond its role in prodrug synthesis, this compound serves as a versatile reagent in various organic transformations. It can function as a base or a ligand in several transition metal-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Sonogashira Coupling

-

Buchwald-Hartwig Cross-Coupling

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area, such as a fume hood.[9]

Safety Information

| Hazard Statement | GHS Classification | Precautionary Statements |

| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 |

| H319: Causes serious eye irritation | Eye Irrit. 2A | P280, P305+P351+P338, P337+P313 |

| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405 |

This data is compiled from multiple sources and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[1][9][10]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound | 33494-80-3 [chemicalbook.com]

- 4. This compound | C8H18KO4P | CID 23674467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound(33494-80-3)FT-IR [chemicalbook.com]

- 7. Synthonix, Inc > 33494-80-3 | this compound [synthonix.com]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | 33494-80-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

In-depth Technical Guide: Physicochemical Properties of Potassium Di-tert-butyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for potassium di-tert-butyl phosphate (B84403), a reagent utilized in organic synthesis. The primary focus of this guide is the accurate presentation of its molecular weight and constituent elemental composition.

Physicochemical Data

The fundamental quantitative data for potassium di-tert-butyl phosphate is summarized below. This information is crucial for stoichiometric calculations in reaction planning and for the characterization of compounds in drug development and materials science.

| Property | Value |

| Molecular Formula | C₈H₁₈KO₄P[1][2] |

| Molecular Weight | 248.30 g/mol [1][3][4] |

| Appearance | White to off-white solid |

| CAS Number | 33494-80-3[2][5][6] |

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property representing the mass of one mole of the substance. The value presented is the molar mass, calculated based on the standard atomic weights of its constituent elements.

Calculation Workflow:

The molecular weight is calculated by summing the atomic weights of all atoms present in the empirical formula (C₈H₁₈KO₄P).

Caption: Workflow for calculating the molecular weight from the chemical formula.

Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular weight from its chemical formula is a computational process based on established atomic weights. As such, detailed experimental protocols for this specific calculation are not applicable. Similarly, this compound is a chemical reagent and does not have associated biological signaling pathways.

References

- 1. This compound | C8H18KO4P | CID 23674467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 33494-80-3 [chemicalbook.com]

- 3. entegris.com [entegris.com]

- 4. 33494-80-3|this compound|BLD Pharm [bldpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. Synthonix, Inc > 33494-80-3 | this compound [synthonix.com]

An In-depth Technical Guide to the Stability and Handling of Potassium Di-tert-butyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and handling of potassium di-tert-butyl phosphate (B84403), a versatile reagent with significant applications in organic synthesis and pharmaceutical development. The information is intended to support safe and effective use in a laboratory and process development setting.

Chemical and Physical Properties

Potassium di-tert-butyl phosphate is a white to almost white crystalline powder.[1] It is valued for its high solubility in polar solvents and its strong basic properties, which make it a useful catalyst and phosphorylating agent.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈KO₄P | [2] |

| Molecular Weight | 248.30 g/mol | [2] |

| CAS Number | 33494-80-3 | [2] |

| Melting Point | 247-252 °C | |

| Appearance | White to almost white powder/crystalline solid | [1] |

| Solubility | Highly soluble in polar solvents such as water and alcohols. | [1] |

Stability Profile

This compound is generally considered to be a stable compound under standard laboratory conditions, allowing for ease of handling and storage.[1] However, its stability is influenced by temperature and moisture.

Thermal Stability

Thermogravimetric analysis (TGA) of alkali metal di-tert-butyl phosphates, including the potassium salt, indicates that the compound undergoes thermal decomposition at elevated temperatures. The primary decomposition pathway involves the loss of the thermally labile tert-butyl groups.[3][4]

| Stability Parameter | Observation | Temperature Range | Reference |

| Thermal Decomposition | Loss of tert-butyl substituents to form organic-free phosphate materials. | 300-500 °C | [3][4] |

It is important to note that the free acid, di-tert-butyl phosphate, is unstable and can undergo spontaneous autocatalytic decomposition at room temperature to yield isobutylene (B52900) and phosphoric acid. The potassium salt, however, is a stable crystalline solid.[5]

Hygroscopicity and Shelf Life

Due to its hygroscopic nature, the shelf life of this compound is highly dependent on storage conditions. No formal shelf-life studies have been published. For optimal stability and to ensure reproducible results in sensitive applications, it is recommended to use the product shortly after opening and to store it under an inert atmosphere.

Handling and Safety Precautions

This compound is classified as an irritant and requires careful handling to avoid exposure.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

| Hazard | GHS Classification | Recommended PPE | Reference |

| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) | [2] |

| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side-shields or goggles | [2] |

| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary. | [2] |

Storage and Disposal

Proper storage is critical to maintaining the stability of this compound.

| Parameter | Recommendation |

| Storage Conditions | Store in a cool (2-8 °C), dry, and well-ventilated place in a tightly sealed container. |

| Incompatible Materials | Keep away from strong oxidizing agents and strong acids. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment. |

Experimental Protocols

Synthesis of this compound

The following is a representative laboratory-scale synthesis of this compound from di-tert-butyl phosphite (B83602).[6]

Materials:

-

Di-tert-butyl phosphite

-

Potassium bicarbonate (KHCO₃)

-

Potassium permanganate (B83412) (KMnO₄)

-

Decolorizing carbon

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Tetramethylammonium (B1211777) hydroxide

Procedure:

-

Combine di-tert-butyl phosphite (40.36 mmol) and potassium bicarbonate (24.22 mmol) in 35 mL of deionized water in a flask equipped with a magnetic stirrer and placed in an ice bath.

-

While stirring in the ice bath, add potassium permanganate (28.25 mmol) in three equal portions over one hour.

-

Allow the reaction to stir at room temperature for an additional 30 minutes.

-

Add 600 mg of decolorizing carbon and heat the mixture to 60 °C for 15 minutes.

-

Vacuum filter the hot solution to remove the solid manganese dioxide and wash the solid with several portions of hot water.

-

Combine the filtrate with 1 g of decolorizing carbon and heat at 60 °C for an additional 20 minutes.

-

Filter the solution again to yield a colorless filtrate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

For further purification, the crude salt (20.14 mmol) can be dissolved in methanol (15 g) and cooled to 0 °C.

-

Slowly add a slight excess of concentrated HCl with efficient stirring at 0 °C to precipitate potassium chloride.

-

Filter the solid and wash with cold methanol.

-

The mother liquor containing the di-tert-butyl hydrogen phosphate can be converted back to a salt by the addition of a suitable base, such as tetramethylammonium hydroxide, if desired.

General Protocol for Phosphorylation of an Alkyl Halide

This compound is an effective nucleophile for the phosphorylation of alkyl halides.[5][7]

Materials:

-

This compound

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Anhydrous solvent (e.g., Dimethoxyethane - DME)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alkyl halide in anhydrous DME.

-

Add an equimolar amount of this compound to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The work-up procedure will vary depending on the properties of the product but typically involves filtration to remove inorganic salts, followed by solvent evaporation and purification of the resulting di-tert-butyl protected phosphate ester by chromatography.

Visualizations

Logical Workflow for Handling this compound

Caption: Safe handling workflow for this compound.

Generalized SN2 Phosphorylation Pathway

Caption: SN2 reaction pathway for phosphorylation of an alkyl halide.

Thermal Decomposition Pathway

Caption: Thermal decomposition of this compound.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound | C8H18KO4P | CID 23674467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkali Metal Di- tert-butyl Phosphates: Single-Source Precursors for Homo- and Heterometallic Inorganic Phosphate Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. entegris.com [entegris.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. Uses of Potassium di-tert-butylphosphate as the synthetic Intermediate_Chemicalbook [chemicalbook.com]

Solubility Profile of Potassium Di-tert-butyl Phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium di-tert-butyl phosphate (B84403) in organic solvents. The information is curated for professionals in research and drug development who utilize this versatile reagent in their work. This document summarizes available quantitative and qualitative solubility data, offers a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Core Data Presentation: Solubility Summary

The solubility of potassium di-tert-butyl phosphate is a critical parameter for its application in organic synthesis and pharmaceutical sciences. While extensively described as soluble in polar solvents, detailed quantitative data across a wide range of organic solvents is sparse in publicly available literature. The following tables collate the available quantitative and qualitative solubility information.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | Not Specified | 4.8 | 0.0193 |

Note: This data point was found in a single source and should be considered as a reference. Experimental verification is recommended.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Implied Use Cases |

| Alcohols | Methanol, Ethanol | Highly Soluble | Reaction medium, stock solution preparation |

| Ethers | Tetrahydrofuran (THF) | Soluble | Reaction medium for organic synthesis |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | Reaction medium for organic synthesis |

| Nitriles | Acetonitrile | Soluble | Extraction and reaction medium |

The qualitative data is derived from literature where this compound is used as a reagent in the specified solvents, implying sufficient solubility for the described chemical transformations.

Experimental Protocol: Determination of Equilibrium Solubility

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocol for determining equilibrium solubility is recommended. This method, often referred to as the "shake-flask" method, is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or charged aerosol detector) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course study to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the organic solvent, expressed in g/L or mol/L, based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the equilibrium solubility of this compound.

The Genesis of a Key Phosphorylating Agent: A Technical History of Potassium Di-tert-butyl Phosphate

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the discovery, history, and core applications of potassium di-tert-butyl phosphate (B84403), a pivotal reagent in modern organic synthesis and pharmaceutical development. From its initial synthesis to its contemporary use in enhancing drug bioavailability, this document provides a comprehensive overview, including detailed experimental protocols, quantitative data, and logical workflow visualizations.

Introduction

Potassium di-tert-butyl phosphate (KDTBP) is a white crystalline solid that has emerged as a versatile and highly valuable reagent in organic chemistry. Its high solubility in polar solvents and strong basic properties make it a staple in various chemical transformations.[1] Most notably, it serves as a critical phosphorylating agent in the pharmaceutical industry for the preparation of N-phosphonooxymethyl prodrugs, a strategy employed to improve the bioavailability of active pharmaceutical ingredients (APIs).[1][2] This guide traces the historical milestones of KDTBP, presents its key physicochemical properties, details its synthesis, and elucidates its mechanism of action in prodrug development.

Discovery and Historical Development

The journey of this compound begins in the early 1970s. While the exact first synthesis of the potassium salt is not definitively documented in the readily available literature, the seminal work on di-tert-butyl phosphate and its salts was published by A. Zwierzak and M. Kluba in 1971 in the journal Tetrahedron. Their research laid the groundwork for the preparation and isolation of di-tert-butyl phosphate salts, which were noted for their stability compared to the free acid. This foundational work paved the way for the exploration of their synthetic utility.

Subsequent research focused on refining the synthesis of di-tert-butyl phosphate salts and expanding their applications. A significant advancement in the synthesis of this compound was the development of efficient oxidation methods for its precursor, di-tert-butyl phosphite. These methods, initially employing oxidizing agents like potassium permanganate, have evolved to include more efficient and scalable processes, such as the use of hydrogen peroxide with a catalytic amount of potassium iodide.[3] This evolution has been crucial in making KDTBP readily accessible for large-scale applications, particularly in the pharmaceutical industry.

digraph "Historical Development of this compound" {

rankdir="LR";

node [shape="box", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

"1971" [label="1971: Foundational work on di-tert-butyl phosphate salts by Zwierzak and Kluba", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Late 1970s-1990s" [label="Late 1970s-1990s: Exploration of synthetic applications and refinement of synthesis", fillcolor="#FBBC05", fontcolor="#202124"];

"2000s-Present" [label="2000s-Present: Widespread adoption in prodrug synthesis and development of scalable manufacturing processes", fillcolor="#34A853", fontcolor="#FFFFFF"];

"1971" -> "Late 1970s-1990s" [label="Further Research"];

"Late 1970s-1990s" -> "2000s-Present" [label="Industrial Application"];

}

Comparison of classical and modern synthesis workflows for this compound.

Application in Drug Development: N-Phosphonooxymethyl Prodrugs

A primary and impactful application of this compound is in the synthesis of N-phosphonooxymethyl prodrugs.[1][2] This prodrug strategy is designed to enhance the aqueous solubility and, consequently, the bioavailability of parent drug molecules, particularly those with poor water solubility.

The core of this application lies in a nucleophilic substitution reaction where the this compound anion displaces a leaving group on a chloromethyl ether derivative of the parent drug. The resulting di-tert-butyl protected phosphonate (B1237965) ester is then deprotected under mild acidic conditions to yield the final phosphonooxymethyl prodrug.

The general synthetic pathway is as follows:

-

Formation of the Chloromethyl Ether Intermediate: The parent drug (containing an N-H or O-H functionality) is reacted with a reagent like chloromethyl chlorosulfate (B8482658) or a similar electrophile to introduce the chloromethyl ether moiety.

-

Phosphorylation: The chloromethyl ether intermediate is then treated with this compound. The phosphate anion acts as a nucleophile, displacing the chloride to form the di-tert-butyl-protected phosphonooxymethyl derivative of the drug.

-

Deprotection: The tert-butyl protecting groups are readily removed by treatment with a mild acid, such as trifluoroacetic acid, to yield the final N-phosphonooxymethyl prodrug.[4]

This prodrug, now bearing a phosphate group, typically exhibits significantly improved water solubility. In vivo, the phosphate group is cleaved by endogenous phosphatases, releasing the active parent drug.

```dot

digraph "Prodrug_Synthesis_Logic" {

rankdir="TB";

node [shape="box", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

"Parent_Drug" [label="Parent Drug (with N-H or O-H group)"];

"Chloromethylation" [label="Reaction with Chloromethylating Agent", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Intermediate" [label="Chloromethyl Ether Intermediate"];

"KDTBP" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

"Phosphorylation" [label="Nucleophilic Substitution", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Protected_Prodrug" [label="Di-tert-butyl Protected Prodrug"];

"Deprotection" [label="Acidic Workup (e.g., TFA)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Final_Prodrug" [label="N-Phosphonooxymethyl Prodrug", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Parent_Drug" -> "Chloromethylation";

"Chloromethylation" -> "Intermediate";

"Intermediate" -> "Phosphorylation";

"KDTBP" -> "Phosphorylation";

"Phosphorylation" -> "Protected_Prodrug";

"Protected_Prodrug" -> "Deprotection";

"Deprotection" -> "Final_Prodrug";

}

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. DI-TERT BUTYL POTASSIUM PHOSPHATE | Syensqo [syensqo.com]

- 3. Item - Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate - American Chemical Society - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

The Theoretical Basis of Potassium Di-tert-butyl Phosphate in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium di-tert-butyl phosphate (B84403) (KDTBP) is a versatile reagent in modern organic synthesis, primarily recognized for its role as a highly effective phosphorylating agent. Its unique structural and electronic properties also allow it to participate in various catalytic systems, often as a crucial base or ligand. This technical guide provides an in-depth exploration of the theoretical underpinnings of KDTBP's reactivity, focusing on its application in phosphorylation reactions and its emerging role in catalytic processes. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction

Potassium di-tert-butyl phosphate, with the chemical formula C₈H₁₈KO₄P, is a salt consisting of a potassium cation and a di-tert-butyl phosphate anion.[1] The bulky tert-butyl groups confer significant steric hindrance and influence the electronic properties of the phosphate core, leading to its distinct reactivity.[2] While extensively utilized as a key intermediate in the synthesis of N-phosphonooxymethyl prodrugs to enhance drug bioavailability, its broader applications in catalysis are a subject of growing interest.[3][4] This guide will delve into the fundamental principles governing the utility of KDTBP.

Physicochemical Properties

The reactivity of this compound is a direct consequence of its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈KO₄P | [1] |

| Molecular Weight | 248.30 g/mol | [1] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 247-252 °C | [5] |

| Solubility | Highly soluble in polar solvents such as water and alcohols. | [4] |

| Stability | Relatively stable under standard conditions. | [4] |

The high solubility in polar solvents makes it suitable for a variety of solution-phase reactions.[4] Furthermore, the phosphate anion possesses strong basic properties, enabling its use as a base catalyst in certain organic transformations.[4]

Core Application: Phosphorylation and Prodrug Synthesis

The primary and most well-documented application of this compound is as a phosphorylating agent, particularly in the pharmaceutical industry for the synthesis of phosphonooxymethyl prodrugs.[3][4]

Theoretical Basis of Phosphorylation

The di-tert-butyl phosphate anion is a potent nucleophile. The phosphorylation reaction typically proceeds via a nucleophilic substitution mechanism where the phosphate anion attacks an electrophilic carbon atom, displacing a leaving group. The bulky tert-butyl groups play a crucial role in modulating the reactivity of the phosphate, preventing undesired side reactions and favoring the formation of the desired phosphorylated product.

The general scheme for this transformation involves the reaction of this compound with a suitable electrophile, such as a chloromethyl derivative, to introduce the di-tert-butoxyphosphoryloxymethyl group onto a drug molecule.[6] This moiety is designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API).[3]

Experimental Protocol: Synthesis of a Phosphorylated Intermediate

The following is a representative protocol for the synthesis of chloromethyl di-tert-butyl phosphate, a key intermediate for prodrug synthesis, from this compound.[6]

Materials:

-

This compound

-

Chloromethyl chlorosulfate (B8482658)

-

Sodium carbonate or potassium carbonate (base)

-

Tetrabutylammonium (B224687) sulfate (B86663) or tetrabutylammonium chloride (catalyst)

-

Dichloromethane or tetrahydrofuran (B95107) (solvent)

Procedure:

-

In a well-ventilated fume hood, dissolve this compound in the chosen organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (e.g., potassium carbonate) and the phase-transfer catalyst (e.g., tetrabutylammonium sulfate) to the mixture.

-

Stir the suspension at room temperature.

-

Slowly add a solution of chloromethyl chlorosulfate in the same solvent to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude chloromethyl di-tert-butyl phosphate, which can be purified by column chromatography if necessary.

Visualization of the Phosphorylation Workflow

The following diagram illustrates the general workflow for the synthesis of a phosphonooxymethyl prodrug using this compound.

References

- 1. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wap.sciencenet.cn [wap.sciencenet.cn]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Uses of Potassium di-tert-butylphosphate as the synthetic Intermediate_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Potassium Di-tert-butyl Phosphate in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceuticals. The choice of base is a critical parameter that significantly influences the reaction's efficiency, substrate scope, and functional group tolerance. While strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are commonly employed, there is a growing interest in alternative bases that offer different reactivity profiles and compatibility with sensitive functional groups.

Potassium di-tert-butyl phosphate (B84403) (KOtBuPO₃) is a commercially available reagent that has found applications in organic synthesis. While its use as a primary base in Buchwald-Hartwig amination is not as extensively documented as other common bases, phosphate bases like potassium phosphate (K₃PO₄) are known to be effective, particularly in reactions involving base-sensitive substrates. This document provides an overview of the potential application of potassium di-tert-butyl phosphate in Buchwald-Hartwig amination, along with a general experimental protocol and a comparative analysis of common bases.

Advantages of Phosphate Bases in Buchwald-Hartwig Amination

Phosphate bases, such as potassium phosphate, offer several advantages in C-N cross-coupling reactions:

-

Milder Reaction Conditions: Compared to strong alkoxide bases, phosphate bases are generally milder, which can be advantageous when working with substrates bearing base-sensitive functional groups like esters, ketones, and nitro groups.

-

Improved Functional Group Tolerance: The milder nature of phosphate bases can lead to cleaner reactions and higher yields with complex molecules.

-

Solubility: Potassium phosphate has good solubility in some organic solvents, which can lead to more homogeneous reaction mixtures.

While specific data for this compound is limited in the context of Buchwald-Hartwig amination, its structural similarity to other phosphate bases suggests it could be a viable option, particularly in cases where a moderately strong, non-nucleophilic base is required.

Data Presentation: Comparison of Common Bases in Buchwald-Hartwig Amination

The following table summarizes the performance of various commonly used bases in the Buchwald-Hartwig amination of aryl halides with amines. This data is intended to provide a comparative context for considering the use of this compound.

| Base | Aryl Halide Substrate | Amine Substrate | Catalyst System (Pd Precursor / Ligand) | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaOt-Bu | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | 100 | 98 | [1] |

| K₃PO₄ | 4-Bromoanisole | Aniline | Pd(OAc)₂ / SPhos | Dioxane | 110 | 95 | [1] |

| Cs₂CO₃ | 1-Bromo-4-fluorobenzene | Indole | Pd₂(dba)₃ / Xantphos | Dioxane | 110 | 92 | [1] |

| LiHMDS | 4-Bromobenzonitrile | Benzylamine | Pd(OAc)₂ / RuPhos | THF | 80 | 88 | [2] |

| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | N/A | N/A |

Note: The yield of a Buchwald-Hartwig amination is highly dependent on the specific combination of substrates, catalyst, ligand, solvent, and temperature. The data presented above is for illustrative purposes. Direct comparison of bases requires systematic screening for a specific reaction of interest.

Experimental Protocols

The following is a general experimental protocol for a Buchwald-Hartwig amination reaction. This protocol can be adapted for the use of this compound as a base, although optimization of reaction conditions may be necessary.

General Protocol for Buchwald-Hartwig Amination:

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

This compound (2.0 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (2.0 mmol), palladium precatalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

-

Evacuate and backfill the Schlenk tube with an inert atmosphere (repeat three times).

-

Add the anhydrous, degassed solvent (5 mL) via syringe.

-

Add the amine (1.2 mmol) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the celite pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.

Note on Optimization: When using this compound for the first time in a specific Buchwald-Hartwig amination, it is recommended to perform a small-scale optimization screen. Variables to consider for optimization include the palladium precatalyst, phosphine ligand, solvent, temperature, and stoichiometry of the base.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound represents a potentially useful, milder base for the Buchwald-Hartwig amination, particularly for reactions involving sensitive substrates. While specific literature examples detailing its use are not abundant, the general effectiveness of phosphate bases in C-N cross-coupling suggests that it is a viable candidate for reaction development and optimization. The provided general protocol and comparative data for other bases offer a starting point for researchers interested in exploring the utility of this compound in their synthetic endeavors. As with any catalytic reaction, careful optimization of the reaction parameters is crucial to achieve high yields and purity of the desired N-arylated products.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing a Bulky Phosphine Ligand System

Topic: Application of a Palladium/Tri-tert-butylphosphine (B79228) Ligand System in Suzuki-Miyaura Coupling

For: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials. The efficacy of the palladium catalyst is paramount to the success of this transformation and is critically influenced by the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands have emerged as particularly effective in promoting the key steps of the catalytic cycle, leading to higher yields, faster reaction times, and broader substrate scope.

This document provides detailed application notes and protocols for the use of a palladium catalyst system featuring a bulky and electron-rich phosphine ligand, exemplified by tri-tert-butylphosphine (P(t-Bu)₃). While the user specified "potassium di-tert-butyl phosphate," it is important to clarify that in the context of Suzuki-Miyaura catalysis, such a compound's organic component, a phosphine oxide derivative, is not typically a primary ligand. However, the closely related tri-tert-butylphosphine is a well-established and highly effective ligand for this purpose. The protocols and data presented herein are based on the established use of tri-tert-butylphosphine and similar bulky phosphine ligands.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[1] The bulky phosphine ligand plays a crucial role in facilitating these steps.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Data

The use of palladium catalysts with bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) enables the coupling of a wide range of substrates, including challenging aryl chlorides, under mild conditions.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (1 mol%), P(t-Bu)₃ (2 mol%) | K₃PO₄ | Dioxane | 80 | 12 | 95 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ (1 mol%), P(t-Bu)₃ (2 mol%) | K₃PO₄ | Toluene | RT | 8 | 98 |

| 3 | 4-Iodotoluene | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene | 90 | 6 | 92 |

| 4 | 2-Chloropyridine | Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (0.5 mol%), P(t-Bu)₃ (1 mol%) | K₂CO₃ | THF | RT | 4 | 99 |

Note: The data presented in this table is representative and compiled from various sources in the literature for illustrative purposes. Actual results may vary based on specific substrate purity, reagent quality, and reaction setup.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a bulky phosphine ligand.

Materials:

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Bulky phosphine ligand (e.g., tri-tert-butylphosphine, P(t-Bu)₃)

-

Aryl halide

-

Arylboronic acid

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, THF)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., 0.5-2 mol%) and the phosphine ligand (e.g., 1-4 mol%).

-

Reagent Addition: Add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent (sufficient to make a 0.1-0.5 M solution with respect to the aryl halide).

-

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst or ligand | Ensure reagents are pure and handled under inert conditions. Consider using a pre-catalyst. |

| Insufficiently active base | Use a stronger or more soluble base (e.g., Cs₂CO₃). Ensure the base is finely powdered. | |

| Low reaction temperature | Gradually increase the reaction temperature. | |

| Formation of Homocoupling | Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of inert gas. |

| Protodeboronation | Presence of water or protic impurities | Use anhydrous solvents and reagents. Consider using a boronic ester or trifluoroborate salt. |

Safety Precautions:

-

Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Many organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: The protocols and information provided are intended for use by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The author and publisher are not liable for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols for Phosphorylation using Potassium Di-tert-butyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of potassium di-tert-butyl phosphate (B84403) as a phosphorylating agent, primarily in the synthesis of phosphonooxymethyl prodrugs. This approach is widely employed in drug development to enhance the bioavailability of active pharmaceutical ingredients (APIs).

Introduction

Potassium di-tert-butyl phosphate ((t-BuO)₂PO₂K, DTBPP) is a versatile and efficient nucleophilic phosphorylating agent. Its primary application lies in the introduction of a di-tert-butyl phosphate moiety onto a substrate, which can be subsequently deprotected under mild acidic conditions to yield the free phosphate. This strategy is particularly valuable in the preparation of N-phosphonooxymethyl prodrugs, where the phosphate group is attached to a nitrogen atom of the parent drug via a cleavable linker. This modification can significantly improve the aqueous solubility and in vivo absorption of the API.[1][2][3]

The bulky tert-butyl groups provide steric protection to the phosphate, rendering it stable to many reaction conditions and facilitating purification of the phosphorylated intermediate.[4] These protecting groups can be readily removed using acids such as trifluoroacetic acid (TFA).[4][5]

Core Application: Synthesis of Phosphonooxymethyl Prodrugs

A common strategy for the synthesis of phosphonooxymethyl prodrugs involves a two-step process:

-

Synthesis of a Phosphorylating Intermediate: this compound is first reacted with an electrophile, such as chloromethyl chlorosulfate (B8482658) or chloroiodomethane, to generate a more reactive phosphorylating agent, di-tert-butyl (chloromethyl) phosphate.[6][7]

-

Phosphorylation of the Substrate: The activated phosphorylating agent is then reacted with the API containing a suitable nucleophilic functional group (e.g., an amine, alcohol, or thiol) to form the di-tert-butyl phosphonooxymethyl derivative.

-

Deprotection: The tert-butyl groups are removed to yield the final phosphonooxymethyl prodrug.

This workflow is illustrated in the diagram below.

Caption: General workflow for phosphonooxymethyl prodrug synthesis.

Experimental Protocols

Synthesis of Di-tert-butyl (chloromethyl) phosphate

This protocol describes the synthesis of a key phosphorylating intermediate from this compound.

Materials:

-

This compound (DTBPP)

-

Chloromethyl chlorosulfate (CMCS)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Base (e.g., Potassium Carbonate)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium sulfate)

Procedure:

-

Suspend this compound and potassium carbonate in dichloromethane or tetrahydrofuran.

-

Add the phase-transfer catalyst to the suspension.

-

Cool the mixture to 0 °C.

-

Slowly add chloromethyl chlorosulfate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

The filtrate containing di-tert-butyl (chloromethyl) phosphate can be used directly in the next step or purified by chromatography.

Quantitative Data for Synthesis of Di-tert-butyl (chloromethyl) phosphate:

| Parameter | Value | Reference |

| Yield | 90% (solution yield) | [8] |

| Purity | High | [8] |

| Solvent | Dichloromethane or Tetrahydrofuran | [7] |

| Base | Potassium Carbonate | [7] |

| Catalyst | Tetrabutylammonium sulfate | [7] |

Phosphorylation of an Amine- or Hydroxyl-containing API

This general protocol outlines the reaction of di-tert-butyl (chloromethyl) phosphate with a nucleophilic API.

Materials:

-

Di-tert-butyl (chloromethyl) phosphate solution

-

API with a nucleophilic group (amine or hydroxyl)

-

Aprotic solvent (e.g., Dichloromethane, N,N-Dimethylformamide)

-

Base (e.g., Diisopropylethylamine, if necessary)

Procedure:

-

Dissolve the API in the chosen aprotic solvent.

-

If the API salt is used or if the nucleophile requires deprotonation, add a suitable non-nucleophilic base.

-

Add the solution of di-tert-butyl (chloromethyl) phosphate to the API solution.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Phosphorylation of APIs:

| Substrate Type | Example Substrate | Yield | Reference |

| Azaindole | HIV-1 Attachment Inhibitor Precursor | 82% (overall for 2 steps) | [4] |

| Pyridone Amide | N-(1-(chloromethyl)-2-oxo-1,2-dihydropyridin-4-yl) derivative | Not specified | [7] |

| Pyrrolidine-2-carboxamide | 2-iodoethyl 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)...) | Not specified | [7] |

Deprotection of Di-tert-butyl Phosphate Esters

This protocol describes the removal of the tert-butyl protecting groups to yield the final phosphate prodrug.

Materials:

-

Di-tert-butyl phosphorylated API

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or Benzene

Procedure:

-

Dissolve the di-tert-butyl phosphorylated API in dichloromethane or benzene.

-

Add trifluoroacetic acid to the solution. A common ratio is 1:1 (v/v) DCM:TFA.[5]

-

Stir the reaction at room temperature for the specified time (typically a few hours). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[9]

-

The resulting crude product can be purified by precipitation, crystallization, or chromatography.

Quantitative Data for Deprotection:

| Protecting Group | Reagent | Solvent | Time | Temperature | Reference |

| Di-tert-butyl phosphate | Trifluoroacetic acid | Benzene | Not specified | Room Temperature | [4] |

| tert-Butyl ester | 50% TFA in DCM | Dichloromethane | Not specified | Room Temperature | [10] |

| tert-Butyl ester | Trifluoroacetic acid | Dichloromethane | 3-5 hours | Room Temperature | [9] |

Alternative Phosphorylation Protocol: Reaction with Alkyl Halides

In some cases, the di-tert-butyl phosphate group can be introduced by direct nucleophilic substitution on an alkyl halide or tosylate.

Caption: Direct phosphorylation of alkyl halides/tosylates.

Experimental Protocol:

Materials:

-

Tetramethylammonium di-t-butyl phosphate

-

Alkyl halide (bromide or iodide preferred) or tosylate

-

Dimethoxyethane (DME)

Procedure:

-

Dissolve the tetramethylammonium di-t-butyl phosphate in dimethoxyethane.

-

Add the alkyl halide or tosylate to the solution.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and filter to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude di-tert-butyl alkyl phosphate.

-

Purify the product by column chromatography if necessary.

-

The subsequent deprotection can be carried out as described in section 3.3.

Quantitative Data for Direct Phosphorylation:

| Substrate | Reagent | Solvent | Conditions | Outcome | Reference |

| Organic Halides | Tetramethylammonium di-t-butyl phosphate | Dimethoxyethane | Boiling | Forms corresponding alkyl di-t-butyl phosphates | [4] |

Safety Information

-

This compound: May cause skin irritation and serious eye irritation. May cause respiratory irritation.[11]

-

Trifluoroacetic acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Chloromethyl chlorosulfate (CMCS): Highly reactive and corrosive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment.

Conclusion

This compound is a key reagent in the synthesis of phosphate prodrugs, offering a reliable method for introducing a protected phosphate group that can be readily deprotected under mild acidic conditions. The protocols outlined in these application notes provide a foundation for researchers in drug discovery and development to utilize this versatile phosphorylating agent in their synthetic strategies.

References

- 1. Item - Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate - American Chemical Society - Figshare [acs.figshare.com]

- 2. DI-TERT BUTYL POTASSIUM PHOSPHATE | Syensqo [syensqo.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Di-tert-butyl Chloromethyl Phosphate synthesis - chemicalbook [chemicalbook.com]

- 7. Uses of Potassium di-tert-butylphosphate as the synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C8H18KO4P | CID 23674467 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of N-Phosphonooxymethyl Prodrugs Using Potassium Di-tert-butyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction